2,4-Dichloro-5-nitrobenzonitrile

Beschreibung

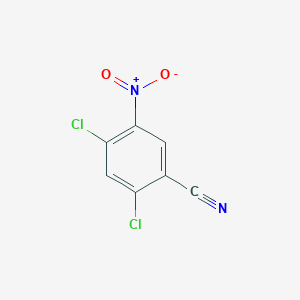

2,4-Dichloro-5-nitrobenzonitrile is a halogenated aromatic compound featuring a nitrile group (-C≡N), two chlorine atoms at the 2- and 4-positions, and a nitro group (-NO₂) at the 5-position of the benzene ring. This structure confers unique electronic and steric properties, making it valuable in pharmaceuticals, agrochemicals, and materials science. The electron-withdrawing nitro and cyano groups enhance reactivity in substitution reactions, while the chlorine atoms influence solubility and stability .

Eigenschaften

Molekularformel |

C7H2Cl2N2O2 |

|---|---|

Molekulargewicht |

217.01 g/mol |

IUPAC-Name |

2,4-dichloro-5-nitrobenzonitrile |

InChI |

InChI=1S/C7H2Cl2N2O2/c8-5-2-6(9)7(11(12)13)1-4(5)3-10/h1-2H |

InChI-Schlüssel |

KNFLXGYKLFPNOS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Comparative Analysis of Methods

Alternative Pathways

- Sandmeyer Reaction : Diazotization of 2,4-dichloro-5-nitroaniline followed by treatment with CuCN.

- Benzotrichloride Amination : React 2,4-dichloro-5-nitrobenzotrichloride with aqueous NH₃.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichloro-5-nitrobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.

Reduction Reactions: Reducing agents like hydrogen gas, palladium on carbon (Pd/C), or other metal catalysts are typically used.

Oxidation Reactions: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.

Reduction Reactions: The major product is 2,4-dichloro-5-aminobenzonitrile.

Oxidation Reactions: Products can vary depending on the specific oxidizing agent and conditions used.

Wissenschaftliche Forschungsanwendungen

2,4-Dichloro-5-nitrobenzonitrile has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biochemical pathways and as a tool for investigating enzyme functions.

Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2,4-dichloro-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s properties and applications can be contextualized by comparing it with analogs differing in substituents or functional groups. Below is a detailed analysis of key structural analogs:

Halogen-Substituted Analogs

- 2,4-Difluoro-5-nitrobenzonitrile (CAS: 1123172-88-2) Structure: Chlorine atoms replaced by fluorine at positions 2 and 3. Similarity Score: 0.95 (indicating high structural overlap) .

- Impact: Absence of the nitro group reduces electrophilicity, limiting utility in reactions requiring nitro-directed substitutions. Similarity Score: 0.86 .

Trifluoromethyl-Substituted Analogs

- 4-Nitro-2-(trifluoromethyl)benzonitrile

- Structure : Chlorine at position 2 replaced by a trifluoromethyl (-CF₃) group.

- Impact : The bulky -CF₃ group increases steric hindrance, while its strong electron-withdrawing nature enhances meta-directing effects in electrophilic substitutions.

- Applications : Used in advanced materials due to enhanced thermal stability .

Functional Group Variants

- 5-Chloro-4-fluoro-2-nitrobenzoic Acid (CAS: 138762-97-7)

Comparative Data Table

Key Research Findings

- Reactivity: The nitro group in this compound facilitates nucleophilic aromatic substitution (SNAr) at positions ortho and para to itself, a property less pronounced in fluorine-substituted analogs due to reduced leaving-group ability .

- Solubility : Chlorine atoms impart lower solubility in polar solvents compared to trifluoromethyl derivatives, which exhibit better miscibility in organic phases .

- Biological Activity : Nitrile-containing analogs show higher bioactivity in agrochemical applications than carboxylic acid derivatives, likely due to membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.